molecular formula C3H6O3 B1194627 Ethyl hydrogen carbonate CAS No. 13932-53-1

Ethyl hydrogen carbonate

Cat. No. B1194627
CAS RN: 13932-53-1
M. Wt: 90.08 g/mol
InChI Key: CQDGTJPVBWZJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hydrogen carbonate, also known as ethyl carbonate, is a colorless, odorless, and flammable liquid with the chemical formula C3H6O3. It is widely used in various fields, including pharmaceuticals, cosmetics, and organic synthesis.

Scientific Research Applications

Heterogeneous Selective Hydrogenation

  • Ethylene carbonate is used in heterogeneous selective hydrogenation, a key step in the indirect conversion of CO2. A study demonstrated the selective hydrogenation over a copper chromite nanocatalyst, yielding high selectivities towards methanol (60%) and ethylene glycol (93%) (Lian et al., 2015).

Catalysis in Surface Science

  • Ethylene hydrogenation, a model reaction for studying the hydrogenation of alkenes, has made significant progress in surface science and catalysis. This research helps understand the molecular mechanisms of chemical reactions (Cremer & Somorjai, 1995).

Green Solvents in Oxidation Reactions

  • Ethylene carbonate has been applied in biologically inspired oxidation reactions using green solvents. Iron-catalyzed syn-dihydroxylation of olefins with aqueous hydrogen peroxide in a mixture of propylene carbonate and ethyl acetate showed excellent yields and chemoselectivity (Borrell & Costas, 2018).

Influence on Catalyst Performance

  • The hydrogenation of ethylene carbonate to synthesize ethylene glycol and methanol is influenced by the support material used in copper catalysts. This study highlighted the importance of support material in catalytic performance (Fengjiao et al., 2016).

Nanoflower-like Catalysts for Hydrogenation

  • Nanoflower-like Cu/SiO2 catalysts have shown remarkable performance in the hydrogenation of ethylene carbonate, offering insights into hydrogen adsorption and catalytic reaction rates (Zhang et al., 2020).

Pesticide Residue Analysis in Fruits and Vegetables

  • Ethyl acetate extraction using sodium hydrogen carbonate has been effectively used to recover pesticides in fruit and vegetable analysis (Pihlström et al., 2007).

Hydrogenation of CO2-Derived Ethylene Carbonate

  • Mo-doped Cu/SiO2 catalysts have been studied for efficient hydrogenation of CO2-derived ethylene carbonate to methanol and ethylene glycol, showcasing the role of Mo in enhancing copper dispersion and activation of ethylene carbonate (Yang et al., 2021).

properties

IUPAC Name

ethyl hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-2-6-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDGTJPVBWZJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315694
Record name Monoethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Monoethyl carbonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ethyl hydrogen carbonate

CAS RN

13932-53-1
Record name Monoethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13932-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoethyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOETHYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/491NNW41F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Monoethyl carbonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-61 °C
Record name Monoethyl carbonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl hydrogen carbonate
Reactant of Route 2
Ethyl hydrogen carbonate
Reactant of Route 3
Reactant of Route 3
Ethyl hydrogen carbonate
Reactant of Route 4
Reactant of Route 4
Ethyl hydrogen carbonate
Reactant of Route 5
Reactant of Route 5
Ethyl hydrogen carbonate
Reactant of Route 6
Reactant of Route 6
Ethyl hydrogen carbonate

Citations

For This Compound
107
Citations
M AlAbbad, BR Giri, M Szőri, B Viskolcz… - Chemical Physics …, 2017 - Elsevier
… using a simple kinetic scheme comprising of thermal decomposition of DEC as initial step followed by rapid thermal decomposition of the intermediate ethyl hydrogen carbonate. Our …
Number of citations: 10 www.sciencedirect.com
JA Farringrton, PJ Hextall, GW Kenner… - Journal of the Chemical …, 1957 - pubs.rsc.org
… Benzyloxycarbonylglycine 9-nitrophenyl thiolester was prepared, like the phenyl analogue,' from the mixed anhydride with ethyl hydrogen carbonate.s Its solution in dioxan reacted …
Number of citations: 6 pubs.rsc.org
EJ Tarlton, S Gelblum, MA Mosley… - The Journal of Organic …, 1958 - ACS Publications
… or ammonolysis of the dicarboxylic acid dimethyl esters and B,the reaction of amines with the mixed dianhydrides from l,3-di(iv-carboxyalkyl)ureas and ethyl hydrogen carbonate. …
Number of citations: 1 pubs.acs.org
GA Olah, Y Halpern, PW Westerman… - The Journal of Organic …, 1974 - ACS Publications
… -oxygen cleavage of ethyl hydrogen carbonate), although the … from the cleavage of ethyl hydrogen carbonate with FSOsH-… arising from protonated ethyl hydrogen carbonate. In analogy …
Number of citations: 0 pubs.acs.org
T Ouyang, DR Walt - The Journal of Organic Chemistry, 1991 - ACS Publications
… employed most frequently involveselective acylation of the CoA-thiol with acylating agents including acid anhydrides,2 acyl chlorides,3 a mixed anhydride of ethyl hydrogen carbonate,4 …
Number of citations: 33 pubs.acs.org
SG Waley - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
… The original description of the preparation of mixed anhydrides with ethyl hydrogen carbonate recommends allowing the reaction mixture to stand for about 10 min. at 00 to ensure …
Number of citations: 68 www.ncbi.nlm.nih.gov
GA Olah, AM White - Journal of the American Chemical Society, 1968 - ACS Publications
Protonated carbonic acid (trihydroxycarbonium ion, C (OH) 3+, III) has been observed in FS03H-SbF6-S02 solutions of carbonates and bicarbonates at low temperature. It is stable …
Number of citations: 116 pubs.acs.org
ER Stadtman - 1957 - Elsevier
… Reaction with Mixed Anhydrides of Ethyl Hydrogen Carbonate When the acid anhydride is not readily available, a mixed anhydride of ethyl hydrogen carbonate and the acid may be …
Number of citations: 632 www.sciencedirect.com
AJ Winstead, K Alabrash, BV Powell, SJ Parnell… - Journal of …, 2021 - Elsevier
… Because ethyl hydrogen carbonate is a solid, it is likely that pentyl hydrogen carbonate is solid. The IR spectrum of ethyl hydrogen carbonate shows a ʋ(C=O) at 1730 cm −1 [10]. The IR …
Number of citations: 3 www.sciencedirect.com
R Friary, AT McPhail, V Seidl - Collection of Czechoslovak …, 1993 - cccc.uochb.cas.cz
… 4,5,6,7-Tctrahydro-2(methylthio)-l//-l ,3-diazepinc amidated the ethyl hydrogen carbonate of 2-(phenylamino)-3-pyridinecarboxylic acid, forming 12-phcnyl-2.3.4.5-tetrahydropyrido[2',3':…
Number of citations: 11 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.